methyl 4-(4-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
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Overview
Description
METHYL 4-(4-CHLOROPHENYL)-5-CYANO-6-[(2-METHOXY-2-OXOETHYL)SULFANYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring, which is a six-membered ring containing nitrogen, and various functional groups including a cyano group, a methoxy group, and a chlorophenyl group
Preparation Methods
The synthesis of METHYL 4-(4-CHLOROPHENYL)-5-CYANO-6-[(2-METHOXY-2-OXOETHYL)SULFANYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The cyano, methoxy, and chlorophenyl groups are introduced through various substitution reactions.
Final Esterification: The carboxylate group is introduced through esterification reactions using methanol and appropriate catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
METHYL 4-(4-CHLOROPHENYL)-5-CYANO-6-[(2-METHOXY-2-OXOETHYL)SULFANYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to modify the aromatic ring or other parts of the molecule.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 4-(4-CHLOROPHENYL)-5-CYANO-6-[(2-METHOXY-2-OXOETHYL)SULFANYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of METHYL 4-(4-CHLOROPHENYL)-5-CYANO-6-[(2-METHOXY-2-OXOETHYL)SULFANYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects on cellular processes.
Comparison with Similar Compounds
Similar compounds to METHYL 4-(4-CHLOROPHENYL)-5-CYANO-6-[(2-METHOXY-2-OXOETHYL)SULFANYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE include other tetrahydropyridine derivatives with various substitutions. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications. Some examples include:
- METHYL 4-(4-METHOXYPHENYL)-5-CYANO-6-[(2-METHOXY-2-OXOETHYL)SULFANYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
- METHYL 4-(4-BROMOPHENYL)-5-CYANO-6-[(2-METHOXY-2-OXOETHYL)SULFANYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
These compounds highlight the diversity within this class of molecules and the potential for fine-tuning their properties for specific applications.
Properties
Molecular Formula |
C17H15ClN2O5S |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
methyl 4-(4-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C17H15ClN2O5S/c1-24-12(21)8-26-16-11(7-19)13(9-3-5-10(18)6-4-9)14(15(22)20-16)17(23)25-2/h3-6,13-14H,8H2,1-2H3,(H,20,22) |
InChI Key |
YFSHYHLNKSDTRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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